molecular formula C6H11IO2 B1337466 Ethyl 4-iodobutyrate CAS No. 7425-53-8

Ethyl 4-iodobutyrate

Cat. No. B1337466
Key on ui cas rn: 7425-53-8
M. Wt: 242.05 g/mol
InChI Key: RLZFVPPGVAHZPE-UHFFFAOYSA-N
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Patent
US05194430

Procedure details

Mix ethyl 4-chlorobutyrate (80 g), acetone (400 mL) and sodium iodide (100 g). Reflux for 8 hours, cool and add methylene chloride (400 mL). Filter and evaporate the filtrate to a residue. Partition the residue between methylene chloride (200 mL) and water (200 mL). Separate the organic phase, dry (MgSO4) and evaporate to an oil. Purify by distillation to give the title compound (89 g); bp 64° C.@0.5 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].CC(C)=O.[I-:14].[Na+]>C(Cl)Cl>[I:14][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
ClCCCC(=O)OCC
Name
Quantity
400 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 g
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate to a residue
CUSTOM
Type
CUSTOM
Details
Partition the residue between methylene chloride (200 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate to an oil
DISTILLATION
Type
DISTILLATION
Details
Purify by distillation

Outcomes

Product
Name
Type
product
Smiles
ICCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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